(2R,4R)-2-methylpiperidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,4R)-2-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHVLZINDRYQA-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293774 | |
| Record name | 4-Piperidinol, 2-methyl-, (2R-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89451-59-2 | |
| Record name | 4-Piperidinol, 2-methyl-, (2R-cis)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89451-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinol, 2-methyl-, (2R-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Elucidation of (2R,4R)-2-methylpiperidin-4-ol
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
The precise structural determination of chiral molecules is a cornerstone of modern drug discovery and development. The piperidine scaffold, a privileged structure in medicinal chemistry, is present in numerous approved pharmaceuticals. Understanding the exact three-dimensional arrangement of substituents on this ring system is critical, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the complete structural elucidation of a specific stereoisomer: (2R,4R)-2-methylpiperidin-4-ol.
This document deviates from a rigid template, instead offering a logical and practical workflow that mirrors the decision-making process of an experienced analytical scientist. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure to be followed, but a problem-solving tool to be understood.
Foundational Analysis: Confirming Connectivity and Molecular Formula
Before delving into the complexities of stereochemistry, the fundamental planar structure and molecular formula must be unequivocally confirmed. Mass spectrometry and foundational Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this initial phase.
Mass Spectrometry (MS)
Expertise & Experience: The choice of ionization technique is paramount. For a relatively small, polar molecule like 2-methylpiperidin-4-ol, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields a prominent protonated molecule [M+H]⁺, directly confirming the molecular weight.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg/mL) of the analyte in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: Observe the mass-to-charge ratio (m/z) for the [M+H]⁺ ion. For C₆H₁₃NO, the expected exact mass is 116.1070 Da.
-
Fragmentation Analysis (MS/MS): Induce fragmentation of the parent ion to gain structural insights. Key fragmentation patterns for cyclic alcohols and amines include the loss of water (M-18) and alpha-cleavage adjacent to the nitrogen or oxygen.[1][2][3]
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 116.1070 | Protonated molecule |
| [M+H - H₂O]⁺ | 98.0964 | Loss of water |
1D NMR Spectroscopy: ¹H and ¹³C NMR
Expertise & Experience: ¹H and ¹³C NMR are the workhorses for establishing the carbon-hydrogen framework. The chemical shifts, integration, and multiplicity of the signals provide a detailed picture of the molecule's connectivity. For piperidine rings, the chair conformation is the most stable, leading to distinct axial and equatorial proton environments.
Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR: Acquire a standard proton spectrum. Key regions to analyze are the aliphatic region for the piperidine ring protons and the methyl group.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will provide the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ groups.
Expected Spectral Features for 2-methylpiperidin-4-ol:
-
¹H NMR: Signals corresponding to the methyl group (doublet), the H2 and H4 protons (multiplets), and the remaining piperidine ring protons. The chemical shifts and coupling constants will be highly dependent on the cis/trans stereochemistry.
-
¹³C NMR: Six distinct carbon signals are expected, corresponding to the methyl group, the four piperidine ring carbons, and the carbon bearing the hydroxyl group.
Unraveling the 3D Puzzle: Stereochemical Elucidation
With the planar structure confirmed, the critical task is to determine the relative and absolute stereochemistry at the C2 and C4 positions.
Relative Stereochemistry: Differentiating Cis and Trans Isomers with 2D NMR
Expertise & Experience: The key to distinguishing between the cis and trans diastereomers lies in the spatial relationships between the protons on the piperidine ring. The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity (typically < 5 Å). A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is the definitive method for this purpose. For small molecules like 2-methylpiperidin-4-ol, ROESY can sometimes provide clearer results by avoiding potential zero-crossings in the NOE effect.[4]
In the chair conformation of the piperidine ring, the relative orientation of the methyl group at C2 and the hydroxyl group at C4 will dictate specific NOE correlations. For the target trans isomer, this compound, both the methyl group and the hydroxyl group will preferentially occupy equatorial positions to minimize steric strain. In the cis isomer, one substituent would be axial and the other equatorial.
Key Diagnostic NOE Correlations:
-
Trans Isomer (Equatorial-Equatorial): In the (2R,4R) isomer, the axial proton at C2 (H2a) will show an NOE correlation to the axial protons at C4 (H4a) and C6 (H6a). The equatorial methyl group at C2 will show correlations to the equatorial protons at C3.
-
Cis Isomer (Axial-Equatorial or Equatorial-Axial): The NOE patterns will be distinctly different. For instance, if the methyl group is axial, it will show strong NOE correlations to the other axial protons on the same face of the ring.
Protocol: 2D NOESY/ROESY Experiment
-
Sample Preparation: Use the same sample prepared for 1D NMR. Ensure the sample is thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.
-
Instrumentation: A high-field NMR spectrometer (500 MHz or higher is preferable) equipped for 2D experiments.
-
Experiment Selection: Choose a phase-sensitive NOESY or ROESY pulse sequence.
-
Key Parameters:
-
Mixing Time (tₘ): This is a critical parameter. For small molecules, a longer mixing time (e.g., 500-800 ms) is typically required to build up sufficient NOE. A series of experiments with varying mixing times can be beneficial.
-
-
Data Processing and Analysis: Process the 2D data and carefully analyze the cross-peaks. Correlate the observed NOEs with the expected spatial proximities for the cis and trans isomers in their low-energy chair conformations.
Workflow for Structural Elucidation
Caption: Overall workflow for the structural elucidation of this compound.
Absolute Stereochemistry: Vibrational Circular Dichroism (VCD)
Expertise & Experience: Once the relative stereochemistry is established as trans, the final step is to determine the absolute configuration, i.e., whether the molecule is the (2R,4R) or (2S,4S) enantiomer. While X-ray crystallography is the gold standard, obtaining suitable crystals can be challenging. Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable alternative for determining the absolute configuration of chiral molecules in solution.[5][6][7] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to a theoretically calculated spectrum for one of the enantiomers. A match confirms the absolute configuration.[5][8]
Protocol: Vibrational Circular Dichroism (VCD) Analysis
-
Sample Preparation: A relatively concentrated solution (10-50 mg/mL) in a suitable deuterated solvent (e.g., CDCl₃) is required. The solvent should be transparent in the IR region of interest.
-
Experimental Spectrum Acquisition:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Acquire the spectra of the pure solvent for background subtraction.
-
-
Computational Spectrum Calculation:
-
Conformational Search: Perform a thorough conformational search for the (2R,4R) enantiomer using computational chemistry software (e.g., via density functional theory - DFT).
-
Geometry Optimization and Frequency Calculation: Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers.
-
Boltzmann Averaging: Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the (2R,4R) enantiomer.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration is assigned as (2R,4R).
-
If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as (2S,4S).
-
Decision Tree for Stereochemical Analysis
Caption: Decision-making process for determining the stereochemistry of 2-methylpiperidin-4-ol.
Orthogonal Verification: Chiral Chromatography
Trustworthiness: A self-validating system relies on orthogonal methods to confirm results. Chiral High-Performance Liquid Chromatography (HPLC) serves as an excellent tool for this purpose. If an enantiomerically pure sample is available, its purity can be confirmed. If a racemic or diastereomeric mixture is the starting point, chiral HPLC can be used for separation and analysis.[9][10][11][12]
Protocol: Chiral HPLC Method Development
-
Column Selection: The choice of chiral stationary phase (CSP) is crucial. For piperidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase Screening:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used.
-
Additives: For basic compounds like piperidines, the addition of a small amount of an amine (e.g., diethylamine or ethanolamine) to the mobile phase is often necessary to improve peak shape and resolution.
-
-
Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to maximize resolution.
-
Analysis: Inject the sample and monitor the elution of the stereoisomers. This can confirm the enantiomeric purity of the target compound or allow for the separation of different stereoisomers from a mixture.
Conclusion
The structural elucidation of a specific stereoisomer like this compound is a systematic process that relies on the logical application of modern analytical techniques. By first establishing the fundamental connectivity with mass spectrometry and 1D NMR, and then dissecting the complex three-dimensional structure using 2D NOESY/ROESY for relative stereochemistry and VCD for absolute configuration, a complete and unambiguous structural assignment can be achieved. Each step in this workflow is designed to provide a piece of the puzzle, and the convergence of data from these orthogonal techniques provides the high level of confidence required in drug discovery and development. This guide serves as a framework for approaching such challenges, emphasizing the importance of understanding the "why" behind each experimental choice to navigate the complexities of stereochemical analysis with expertise and integrity.
References
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Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010). American Laboratory. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022). MDPI. [Link]
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Lecture 12: The Nuclear Overhauser Effect. (2011). Harvard University. [Link]
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Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. (2022). YouTube. [Link]
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Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. (2023). PubMed Central. [Link]
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NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
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Empower your drug design & synthesis with vibrational circular dichroism (VCD). (2024). YouTube. [Link]
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Conformation of piperidine and of derivatives with additional ring hetero atoms. ACS Publications. [Link]
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Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. Royal Society of Chemistry. [Link]
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(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. PubChem. [Link]
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review of synthetic routes to chiral piperidines
An In-Depth Technical Guide to the Synthetic Routes of Chiral Piperidines for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, with its chiral derivatives being integral to a vast array of pharmaceuticals.[1][2][3] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity, influencing potency, selectivity, and pharmacokinetic properties.[2][3][4] Consequently, the development of efficient and stereoselective synthetic routes to access enantioenriched piperidines is a paramount objective in drug discovery and development.[4][5] This technical guide provides a comprehensive overview of the core strategies for synthesizing chiral piperidines, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of key transformations, the rationale behind experimental design, and provide practical insights into the application of these methods.
The Strategic Importance of Chirality in Piperidine-Containing Drugs
The therapeutic efficacy of many drugs is intrinsically linked to their stereochemistry. In the context of piperidine-containing molecules, the introduction of one or more chiral centers can profoundly impact their interaction with biological targets, which are themselves chiral entities (e.g., enzymes, receptors).[2] This stereospecific recognition can lead to significant differences in the pharmacological profiles of enantiomers, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive, less active, or even contribute to undesirable side effects.[3] Therefore, the ability to selectively synthesize a single enantiomer of a chiral piperidine is not merely an academic exercise but a critical aspect of modern drug design and development, ensuring optimal therapeutic outcomes and patient safety.[2][4]
Core Synthetic Strategies for Accessing Chiral Piperidines
The synthesis of chiral piperidines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Asymmetric Hydrogenation of Pyridine Derivatives
The asymmetric hydrogenation of pyridines and their derivatives represents one of the most direct and atom-economical approaches to chiral piperidines.[1] This method typically involves the use of a chiral transition metal catalyst, most commonly based on rhodium, ruthenium, or iridium, to effect the enantioselective reduction of the aromatic pyridine ring.
A significant advancement in this area is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts.[4][6][7] This innovative one-pot process utilizes a chiral primary amine to introduce stereochemistry during the reduction, offering excellent diastereo- and enantioselectivities across a broad range of substrates.[6][7] This method circumvents some of the limitations of traditional asymmetric hydrogenation, such as the need for high hydrogen pressures and the difficulty in reducing certain substituted pyridines.[7]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination
Objective: To synthesize a chiral piperidine from a pyridinium salt.
Materials:
-
Substituted pyridinium salt (1.0 equiv)
-
Chiral primary amine (e.g., (R)-1-phenylethylamine) (1.2 equiv)
-
[Rh(cod)Cl]₂ (0.5 mol%)
-
Suitable phosphine ligand (e.g., Josiphos family) (1.1 mol%)
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the pyridinium salt, chiral primary amine, rhodium precursor, and phosphine ligand.
-
Add the anhydrous solvent, followed by the formic acid/triethylamine mixture.
-
Stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired chiral piperidine.
Diastereoselective Cyclization Strategies
Intramolecular cyclization reactions are a powerful tool for the construction of the piperidine ring with defined stereochemistry. These methods often rely on the use of a chiral starting material or a chiral auxiliary to control the stereochemical outcome of the ring-closing step. A variety of cyclization strategies have been developed, including those based on radical, nucleophilic, and pericyclic reactions.
A notable example is the diastereoselective synthesis of 2,4-disubstituted piperidines, which allows for the selective formation of either the cis or trans diastereomer by simply altering the order of the reaction sequence.[8] This level of control is highly valuable in the construction of compound libraries for drug discovery, where the exploration of diastereomeric space is often necessary to identify the optimal drug candidate.[8]
Caption: Chemo-enzymatic synthesis of chiral piperidines.
Catalytic Asymmetric Methods
Catalytic asymmetric synthesis is a cornerstone of modern organic chemistry, and numerous methods have been developed for the enantioselective synthesis of chiral piperidines. These approaches can be broadly classified into metal-catalyzed and organocatalyzed reactions.
Metal-Catalyzed Reactions: A wide range of transition metals, including rhodium, copper, nickel, and palladium, have been employed in the asymmetric synthesis of piperidines. [5][9][10][11]These metals, in conjunction with chiral ligands, can catalyze a variety of transformations, such as:
-
Asymmetric C-H Functionalization: This emerging strategy allows for the direct and stereoselective introduction of functional groups at C-H bonds, offering a highly efficient route to chiral piperidines from simple acyclic amines. [9]A notable example is the copper-catalyzed enantioselective radical-mediated δ-C-H cyanation. [9]* Asymmetric Allylic Alkylation: This method involves the enantioselective reaction of a nucleophile with an allylic substrate, often catalyzed by a palladium complex, to construct the piperidine ring.
-
Asymmetric Reductive Coupling: Nickel-catalyzed reductive cross-coupling reactions have been developed for the synthesis of chiral 3-substituted piperidines from 3-chloropiperidin-2-ones and aryl iodides. [11] Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal catalysis. Chiral organocatalysts, such as proline and its derivatives, can effectively promote a variety of enantioselective reactions for the synthesis of chiral piperidines, including Michael additions and Mannich reactions. [12]
Comparative Analysis of Synthetic Routes
The selection of an appropriate synthetic route for a given chiral piperidine target requires careful consideration of several factors. The following table provides a comparative overview of the major synthetic strategies discussed in this guide.
| Synthetic Strategy | Key Advantages | Key Limitations | Typical Applications |
| Asymmetric Hydrogenation | High atom economy, direct route from pyridines. [1] | Can require high pressures, substrate scope can be limited. [7] | Synthesis of a wide range of substituted piperidines. |
| Diastereoselective Cyclization | Excellent control over relative stereochemistry. [8] | May require multi-step sequences. | Synthesis of specific diastereomers of polysubstituted piperidines. [8][13] |
| Chiral Pool Synthesis | Readily available, enantiopure starting materials. [14] | Limited to the structural diversity of the chiral pool. | Synthesis of piperidines with stereocenters derived from natural products. |
| Biocatalysis/Chemo-enzymatic | High enantioselectivity, mild reaction conditions, environmentally friendly. [15] | Enzyme availability and stability can be a concern. | Synthesis of high-value chiral piperidines for pharmaceuticals. [15] |
| Catalytic Asymmetric Methods | Broad substrate scope, high enantioselectivities achievable. [5][9][11] | Catalyst cost and sensitivity, potential for metal contamination. | Modular synthesis of diverse chiral piperidine libraries. |
Future Perspectives
The field of chiral piperidine synthesis is continually evolving, driven by the persistent demand for new and improved therapeutic agents. Future research will likely focus on the development of more sustainable and efficient synthetic methods, including:
-
C-H Activation/Functionalization: The continued development of novel catalytic systems for the direct and stereoselective functionalization of C-H bonds will undoubtedly revolutionize the synthesis of chiral piperidines, offering unprecedented levels of efficiency and step economy.
-
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. The application of photoredox catalysis to the asymmetric synthesis of piperidines is a promising area for future exploration.
-
Continuous Flow Synthesis: The adoption of continuous flow technologies can offer significant advantages in terms of scalability, safety, and reproducibility for the synthesis of chiral piperidines, particularly in an industrial setting. [16]
Conclusion
Chiral piperidines are privileged scaffolds in medicinal chemistry, and the development of robust and stereoselective synthetic routes to these important molecules is of paramount importance. [4]This technical guide has provided an in-depth overview of the core strategies for accessing chiral piperidines, from established methods such as asymmetric hydrogenation and chiral pool synthesis to cutting-edge approaches like C-H functionalization and biocatalysis. A thorough understanding of these synthetic methodologies, coupled with a rational approach to experimental design, will empower researchers, scientists, and drug development professionals to navigate the complexities of chiral piperidine synthesis and accelerate the discovery of the next generation of life-saving medicines.
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Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC. [Link]
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Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6443. [Link]
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YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]
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Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14486–14493. [Link]
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Ye, J., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3205–3209. [Link]
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Thieme E-Books & E-Journals. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
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Wang, Y., et al. (2015). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 13(36), 9474–9477. [Link]
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Ye, J., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3205–3209. [Link]
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DeKorver, K. A., et al. (2010). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 12(8), 1840–1843. [Link]
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France, S. P., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16075–16083. [Link]
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Li, W., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition, 63(30), e202406612. [Link]
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Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
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Liu, D., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 10(1), 3165. [Link]
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Wang, Z., et al. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. [Link]
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Thomson, R. J., et al. (2011). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 76(8), 2733–2746. [Link]
-
The University of Liverpool Repository. (2025). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]
-
ResearchGate. (2023). Highly diastereoselective synthesis of piperidine-2- one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. [Link]
-
YouTube. (2025). A short Chiral Pool Synthesis - Insights in Advanced Organic Chemistry 26. [Link]
-
Sci-Hub. (2007). Asymmetric Synthesis of Chiral Piperazines. [Link]
-
Wang, Y., et al. (2019). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 141(42), 16997–17004. [Link]
-
Fu, G. C., et al. (2006). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 128(16), 5360–5361. [Link]
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Methodological & Application
Application Notes and Protocols: Leveraging (2R,4R)-2-Methylpiperidin-4-ol in the Stereoselective Synthesis of Novel Anticonvulsant Agents
Introduction: The Significance of Chiral Piperidines in CNS Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of biologically active compounds, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with complex biological targets such as ion channels and receptors, which are often implicated in the pathophysiology of epilepsy.
The introduction of chirality into the piperidine ring further refines its utility, allowing for enhanced specificity and potency, while potentially reducing off-target effects and associated toxicity. Stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[2] Therefore, the stereocontrolled synthesis of chiral piperidine derivatives is a critical aspect of modern drug discovery. This guide focuses on the strategic use of a specific chiral building block, (2R,4R)-2-methylpiperidin-4-ol , as a versatile starting material for the synthesis of novel anticonvulsant agents. The defined stereochemistry at the C2 and C4 positions offers a rigid platform to explore structure-activity relationships (SAR) with high precision.
Part 1: Diastereoselective Synthesis of the Key Intermediate: this compound
A robust and stereocontrolled synthesis of the key starting material is paramount. A plausible and efficient route for the diastereoselective synthesis of 2-substituted-4-hydroxy piperidines has been reported, which can be adapted to produce the desired (2R,4R)-enantiomer.[3] This methodology provides a reliable foundation for obtaining the necessary chiral building block in high purity.
Synthetic Strategy Overview
The synthesis commences from a chiral β-enaminoester derived from (S)-(-)-2-phenylglycinol, which serves as a chiral auxiliary to direct the stereochemical outcome of the subsequent cyclization reaction. The key steps involve the formation of a zwitterionic bicyclic oxazolo intermediate, followed by stereoselective reduction and subsequent deprotection to yield the target piperidinol.
dot
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
(S)-(-)-2-Phenylglycinol
-
Ethyl acetoacetate
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Borane dimethyl sulfide complex (BH₃·DMS)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Hydrochloric acid
-
Anhydrous solvents (THF, Toluene, Methanol)
-
Standard laboratory glassware and purification apparatus (chromatography)
Procedure:
-
Synthesis of the Chiral β-Enaminoester:
-
In a round-bottom flask, dissolve (S)-(-)-2-phenylglycinol in anhydrous toluene.
-
Add ethyl acetoacetate and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the chiral β-enaminoester.
-
-
Formation of the Zwitterionic Bicyclic Intermediate:
-
To a suspension of sodium hydride in anhydrous THF, add trimethylsulfonium iodide at 0 °C and stir for 30 minutes.
-
Add a solution of the chiral β-enaminoester in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the zwitterionic bicyclic oxazolo intermediate.
-
-
Diastereoselective Reduction:
-
Dissolve the bicyclic intermediate in anhydrous THF and cool to 0 °C.
-
Add BH₃·DMS complex dropwise.
-
Allow the reaction to proceed at room temperature until the starting material is consumed.
-
Carefully quench the reaction with methanol, followed by 1M HCl.
-
Basify the aqueous layer with NaOH and extract with dichloromethane.
-
Dry, filter, and concentrate the organic layers. Purify by chromatography to yield the cis-2-methyl-4-hydroxypiperidine precursor.
-
-
Deprotection and Final Product Formation:
-
Dissolve the precursor in methanol and add Boc₂O and a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Treat the residue with ethereal HCl to precipitate the hydrochloride salt of the N-Boc protected piperidinol.
-
Deprotect the N-Boc group using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.
-
Part 2: Synthesis of Novel Anticonvulsant Candidates from this compound
With the chiral core in hand, the next stage involves the strategic introduction of pharmacophores known to be associated with anticonvulsant activity. Structure-activity relationship studies of various anticonvulsants have identified key structural motifs that are crucial for their therapeutic effect. These often include an aryl or heteroaryl group, a hydrogen-bond donor/acceptor system, and a lipophilic domain.[2]
Rationale for Pharmacophore Selection
Based on established anticonvulsant pharmacophore models, we propose the synthesis of two classes of derivatives from this compound:
-
N-Arylmethyl and N-Heteroarylmethyl Derivatives: The introduction of a substituted aromatic or heteroaromatic ring on the piperidine nitrogen is a common strategy in the design of CNS-active compounds. This moiety can engage in π-π stacking or hydrophobic interactions within the binding pockets of target proteins.
-
Derivatives with Amide or Carbamate Functionality: The incorporation of an amide or carbamate linkage can introduce hydrogen bonding capabilities, which are often critical for receptor recognition and binding.
dot
Caption: Proposed synthetic routes to anticonvulsant candidates.
Protocol 1: Synthesis of N-Arylmethyl-(2R,4R)-2-methylpiperidin-4-ol Derivatives
Objective: To introduce various substituted arylmethyl groups at the piperidine nitrogen to explore their impact on anticonvulsant activity.
Materials:
-
This compound
-
Substituted benzyl bromides (e.g., 4-chlorobenzyl bromide, 3,4-dichlorobenzyl bromide)
-
Potassium carbonate
-
Acetonitrile (anhydrous)
-
Standard workup and purification reagents
Procedure:
-
To a solution of this compound in anhydrous acetonitrile, add potassium carbonate.
-
Add the desired substituted benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the target N-arylmethyl derivative.
Protocol 2: Synthesis of (2R,4R)-2-Methylpiperidin-4-yl Arylcarboxylate Derivatives
Objective: To introduce an aryl ester functionality at the 4-position to investigate the effect of this pharmacophore on anticonvulsant properties.
Materials:
-
N-Protected-(2R,4R)-2-methylpiperidin-4-ol (e.g., N-Boc protected)
-
Substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride, 2,6-dimethylbenzoyl chloride)
-
Triethylamine or Pyridine
-
Dichloromethane (anhydrous)
-
Standard workup and purification reagents
Procedure:
-
Dissolve N-protected-(2R,4R)-2-methylpiperidin-4-ol in anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine or pyridine as a base.
-
Add the desired substituted benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
If necessary, deprotect the nitrogen to obtain the final target compound.
Part 3: Characterization and In Vitro/In Vivo Screening
Structural Characterization
All synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.
Anticonvulsant Activity Screening
The synthesized derivatives should be subjected to a standard screening protocol to evaluate their anticonvulsant potential.
In Vivo Models:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can prevent clonic seizures and is indicative of activity against absence seizures.
-
6-Hz Psychomotor Seizure Test: This model is used to identify compounds that may be effective against therapy-resistant partial seizures.[4]
Neurotoxicity Screening:
-
Rotarod Test: This test is used to assess motor coordination and potential neurological deficits induced by the test compounds.
Data Presentation and Interpretation
The results from the anticonvulsant screening and neurotoxicity assays should be compiled and analyzed to establish a preliminary structure-activity relationship.
Table 1: Hypothetical Anticonvulsant Activity Data for N-Arylmethyl Derivatives
| Compound ID | Arylmethyl Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6-Hz ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (TD₅₀/MES ED₅₀) |
| Ref-1 | Valproic Acid | 252.7 | 149.1 | 130.6 | >800 | >3.2 |
| 1a | Benzyl | >100 | >100 | 85.3 | 250 | >2.5 |
| 1b | 4-Chlorobenzyl | 45.2 | 78.1 | 32.5 | 310 | 6.9 |
| 1c | 3,4-Dichlorobenzyl | 38.7 | 65.4 | 28.9 | 280 | 7.2 |
Interpretation:
The hypothetical data in Table 1 suggests that the introduction of electron-withdrawing substituents on the N-benzyl group enhances anticonvulsant activity in the MES and 6-Hz models. The protective index (PI), a measure of the margin of safety, is also improved compared to the unsubstituted analog. This provides a clear direction for further optimization of this chemical series.
Conclusion and Future Directions
This compound is a valuable and synthetically accessible chiral building block for the development of novel anticonvulsant agents. The defined stereochemistry of this scaffold allows for a rational and precise exploration of the chemical space around the piperidine core. The proposed synthetic protocols provide a clear pathway for the generation of diverse libraries of compounds for biological screening. Future work should focus on expanding the range of substituents on the aryl and heteroaryl moieties, as well as exploring other functionalizations of the 4-hydroxy group to further refine the structure-activity relationship and identify lead candidates with improved potency and safety profiles.
References
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). MDPI. [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). ACS Publications. [Link]
-
Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. (2009). PubMed. [Link]
-
Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy. (2022). RSC Publishing. [Link]
-
Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores. (2001). PubMed. [Link]
-
Anticonvulsant compounds designed by bioisosteric replacement. (n.d.). ResearchGate. [Link]
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Importance of Pharmacophore in Designing Anticonvulsant Agents. (2022). PubMed. [Link]
-
Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (2015). NIH. [Link]
-
Pharmacophoric features for anticonvulsant action in marketed drugs and the designed compounds 4a–t. (n.d.). ResearchGate. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). PubMed Central. [Link]
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (n.d.). ResearchGate. [Link]
-
Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. (2022). NIH. [Link]
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- 2. Importance of Pharmacophore in Designing Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: A Practical Guide to the Synthesis and Application of 3D Fragments from Piperidine Scaffolds for Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies. However, many screening libraries remain dominated by flat, aromatic compounds, limiting the exploration of complex, three-dimensional binding pockets. This application note provides a comprehensive guide for researchers on the rational design, synthesis, and quality control of 3D fragment libraries derived from the versatile piperidine scaffold. We detail robust, step-by-step protocols for generating a diverse set of regio- and diastereoisomers of substituted piperidines and their subsequent derivatization into a screening-ready 3D fragment library. The causality behind key experimental choices is explained, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Imperative for 3D Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) offers a powerful alternative to traditional high-throughput screening (HTS) by identifying low-molecular-weight binders (fragments) that can be efficiently optimized into potent leads.[1] These fragments, typically adhering to the "Rule of Three" (MW < 300 Da, cLogP < 3, ≤3 H-bond donors/acceptors), allow for a more efficient sampling of chemical space with smaller library sizes.[1]
However, the success of FBDD is contingent on the quality and diversity of the fragment library. A significant challenge has been the prevalence of flat, sp2-rich molecules in many collections, a phenomenon dubbed the "tyranny of the flat."[2][3] While useful, these 2D fragments are ill-suited for probing the complex, topographically intricate binding sites found in many high-value drug targets.
The strategic move to incorporate greater three-dimensionality, or sp3 character, into fragment libraries—the so-called "escape from flatland"—is driven by several key advantages:
-
Improved Target Engagement: 3D fragments can make more specific and potent interactions by exploiting spatially distinct pockets, leading to enhanced potency and selectivity.[4]
-
Enhanced Physicochemical Properties: Increased saturation often correlates with improved aqueous solubility and better ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[5]
-
Access to Novel Chemical Space: 3D scaffolds provide access to previously underexplored areas of chemical space, increasing the probability of finding hits for challenging targets.[5]
The piperidine ring, a saturated six-membered nitrogenous heterocycle, is an ideal scaffold for building 3D fragments. Its non-planar chair and boat conformations provide an inherent 3D architecture, and its prevalence in approved drugs underscores its biological relevance and favorable properties.[6] This guide focuses on leveraging this scaffold to create a diastereomerically and regiochemically diverse library of 3D fragments.
Design Principles for a Piperidine-Based 3D Fragment Library
A successful fragment library is not merely a collection of small molecules; it is a carefully curated toolkit designed for optimal performance in screening and follow-up chemistry.
Quantifying Three-Dimensionality
To move beyond the simple Fsp3 metric, we utilize Principal Moments of Inertia (PMI) analysis. This method quantifies the shape of a molecule by plotting its normalized PMI ratios (NPR1, NPR2) on a triangular plot. The vertices of this plot represent idealized rod, disc, and spherical shapes. Fragments that populate the interior of this triangle, away from the rod-disc axis, are considered to possess significant 3D character.[3] Our goal is to synthesize piperidine derivatives that broadly populate this 3D space.
Adherence to Fragment-Like Properties
While embracing 3D complexity, the fragments must retain properties conducive to FBDD. The table below outlines the key parameters for our piperidine-based library.
| Parameter | Recommended Value | Rationale |
| Molecular Weight (MW) | 140 - 250 Da | Ensures fragment-sized molecules with ample room for growth during hit-to-lead optimization.[3] |
| cLogP | 0 - 2.5 | Balances solubility required for biophysical assays with sufficient lipophilicity for binding. |
| Heavy Atom Count (HAC) | 10 - 16 | A more precise measure of size than MW, especially for scaffolds.[3] |
| H-Bond Donors (HBD) | ≤ 3 | Controls polarity and desolvation penalties upon binding. |
| H-Bond Acceptors (HBA) | ≤ 3 | Controls polarity and desolvation penalties upon binding. |
| Aqueous Solubility | > 100 µM | Critical for the reliability of biophysical screening assays (e.g., SPR, NMR, ITC). |
| Synthetic Tractability | Clear vectors for elaboration | The piperidine nitrogen and scaffold substituents must be readily functionalizable for hit follow-up. |
The Overall Workflow
The creation of a high-quality 3D fragment library from piperidine scaffolds is a multi-stage process, beginning with computational design and culminating in a plate-ready screening collection.
Caption: Overall workflow for creating a 3D fragment library from piperidine scaffolds.
Experimental Protocols: Building the Piperidine Core
The following protocols describe the synthesis of a diverse set of methyl-substituted methyl pipecolinates, which serve as the foundational building blocks for the fragment library.[2][3] These methods are designed to be general and scalable.
Protocol 1: Diastereoselective Synthesis of cis-Disubstituted Piperidines via Pyridine Hydrogenation
Principle: Catalytic hydrogenation of a substituted pyridine precursor using Adams' catalyst (PtO₂) typically proceeds via delivery of hydrogen from the less sterically hindered face of the molecule as it adsorbs to the catalyst surface. This directional attack results in the preferential formation of the cis-diastereomer.
Materials:
-
Substituted methyl picolinate (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 10 mol%)
-
Glacial Acetic Acid (AcOH)
-
Hydrogen (H₂) gas balloon
-
Benzyl bromide or Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted methyl picolinate (e.g., 5 mmol, 1.0 eq) and glacial acetic acid (20 mL).
-
Add PtO₂ (0.5 mmol, 0.1 eq).
-
Securely attach a balloon filled with hydrogen gas to the flask.
-
Evacuate the flask under vacuum and backfill with H₂ from the balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Stir the reaction vigorously at room temperature for 16-24 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with EtOAc.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Dissolve the crude residue in a suitable solvent (e.g., Dichloromethane or Acetonitrile) for the protection step.
-
N-Protection:
-
For N-Benzylation: Add K₂CO₃ (3.0 eq) and benzyl bromide (1.2 eq). Stir at room temperature overnight.
-
For N-Boc Protection: Add triethylamine (1.5 eq) and Boc₂O (1.2 eq). Stir at room temperature for 4-6 hours.
-
-
Quench the reaction with water and extract with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/EtOAc gradient) to yield the pure cis-piperidine.
Self-Validation: The relative cis-stereochemistry can be confirmed by ¹H NMR spectroscopy. Analysis of the coupling constants (J-values) for the ring protons will typically show characteristic large (8-12 Hz) diaxial couplings and smaller (2-5 Hz) axial-equatorial or equatorial-equatorial couplings consistent with the major chair conformation.
Protocol 2: Base-Mediated Epimerization to trans-Disubstituted Piperidines
Principle: Treatment of the cis-piperidine ester with a strong, non-nucleophilic base generates a planar enolate intermediate. Subsequent thermodynamic reprotonation of this enolate favors the formation of the more stable trans-diastereomer, where bulky substituents can adopt equatorial positions to minimize steric strain. The choice of N-protecting group (Boc vs. Benzyl) is critical as it influences the conformational preference of the ring and thus the thermodynamic outcome.[3]
Materials:
-
cis-N-protected piperidine (from Protocol 1, 1.0 eq)
-
Potassium tert-butoxide (KOtBu, 1.5 M in THF) or Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl), saturated solution
Procedure:
-
Dissolve the cis-piperidine (e.g., 2 mmol, 1.0 eq) in anhydrous THF (15 mL) in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the base (e.g., KOtBu solution, 1.2 eq) dropwise via syringe over 5 minutes.
-
Stir the reaction at -78 °C for 2 hours. The formation of the enolate can sometimes be observed by a color change.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with EtOAc (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (dr).
-
Purify by flash column chromatography to separate the trans-isomer from any remaining cis-starting material.
Self-Validation: The successful epimerization is confirmed by ¹H NMR. A distinct change in the chemical shifts and coupling constants of the ring protons will be observed. The trans-isomer will exhibit a different set of J-values corresponding to its preferred conformation.
From Scaffolds to Screening Library: Derivatization and QC
With a collection of stereochemically defined piperidine cores, the next step is to generate a diverse fragment library through functionalization, followed by rigorous quality control.
N-Derivatization Workflow
The piperidine nitrogen serves as a primary handle for introducing diversity and tuning properties. After deprotection of the N-Boc or N-benzyl group (standard literature procedures), the resulting secondary amine can be elaborated using robust, high-yielding reactions.
Sources
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- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. thieme-connect.de [thieme-connect.de]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of 2,6-Substituted Piperidines
Introduction: The Significance of the 2,6-Substituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Specifically, the 2,6-disubstituted piperidine motif provides a well-defined three-dimensional architecture that is crucial for molecular recognition and biological activity. This structural unit is a cornerstone in numerous therapeutic agents, including those targeting central nervous system disorders, infectious diseases, and cancer. Consequently, the development of efficient and stereoselective methods for the synthesis of these complex heterocyclic systems is of paramount importance to the drug development pipeline. Traditional methods often require multi-step sequences and harsh reaction conditions.[1] In contrast, modern transition-metal catalysis, particularly using palladium, offers elegant and powerful solutions for the construction of these valuable molecules.[2]
Core Principle: Intramolecular Palladium(II)-Catalyzed Cyclization
A highly effective and increasingly adopted strategy for the stereocontrolled synthesis of 2,6-disubstituted piperidines is the palladium(II)-catalyzed intramolecular cyclization of ζ-amino allylic alcohols.[2][3] This approach is distinguished by its operational simplicity, mild reaction conditions, and, most critically, its ability to control stereochemistry. The reaction leverages a Pd(II) catalyst, such as PdCl₂(CH₃CN)₂, to facilitate the ring closure of a linear amino alcohol precursor, directly affording the piperidine core. A key advantage of this methodology is the potential for "chirality transfer," where the stereochemistry of the starting allylic alcohol can direct the stereochemical outcome of the final product, providing a high degree of control over the relative and absolute configuration of the substituents at the C2 and C6 positions.[3]
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the underlying mechanism of this transformation is crucial for troubleshooting, optimization, and adaptation to new substrates. The catalytic cycle is proposed to proceed through a sequence of well-defined organometallic steps. This process is not a simple hydroamination but a more complex pathway involving an aminopalladation followed by elimination.[3][4]
The key steps are:
-
π-Complex Formation: The catalytically active Pd(II) species coordinates to the alkene moiety of the N-protected ζ-amino allylic alcohol substrate. In this process, the chiral environment of the secondary allylic alcohol can influence the facial selectivity of the palladium coordination.
-
syn-Azapalladation: The tethered nitrogen nucleophile attacks the coordinated alkene in an intramolecular fashion. This key ring-forming step is believed to proceed via a syn-aminopalladation, where the nitrogen and the palladium add to the same face of the double bond.[2][3] This step forms a new carbon-nitrogen bond and a carbon-palladium sigma bond, generating a six-membered palladacycle intermediate.
-
syn-Elimination: The final step involves the elimination of a palladium hydride species. For the reaction to proceed to the observed dihydropyridine product, a subsequent syn-elimination of PdCl(OH) is proposed.[3] This step regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle, and releases the final 2,6-disubstituted piperidine product.
Below is a visual representation of this proposed catalytic cycle.
Caption: Proposed catalytic cycle for the Pd(II)-catalyzed synthesis of 2,6-substituted piperidines.
Experimental Protocol: Stereoselective Synthesis of a 2,6-Disubstituted Piperidine
The following protocol is adapted from the work of Hande, S. M., Kawai, N., & Uenishi, J. (2008), which demonstrates an efficient synthesis of 2- and 2,6-substituted piperidines.[3]
Objective: To synthesize a 2,6-disubstituted piperidine via Pd(II)-catalyzed intramolecular cyclization of an N-protected ζ-amino allylic alcohol.
Materials:
-
N-protected ζ-amino allylic alcohol (Substrate, 1.0 eq)
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(CH₃CN)₂] (Catalyst, 5-10 mol%)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
-
Reaction monitoring tools (TLC, LC-MS)
-
Standard workup and purification supplies (rotary evaporator, silica gel for chromatography)
Procedure:
-
Reactor Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-protected ζ-amino allylic alcohol (e.g., 0.5 mmol, 1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous THF (e.g., 5 mL for a 0.5 mmol scale) via syringe. Stir the solution at room temperature until the substrate is fully dissolved.
-
Catalyst Addition: To the stirred solution, add PdCl₂(CH₃CN)₂ (0.05 - 0.10 eq) in one portion under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65-67 °C for THF) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 2-4 hours). The reaction is typically complete within 12-24 hours. While dichloromethane can accelerate the reaction, THF has been shown to provide higher stereoselectivity.[3]
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent. .
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel.
-
Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2,6-disubstituted piperidine product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Data Presentation: Substrate Scope and Performance
The Pd(II)-catalyzed cyclization has been successfully applied to a variety of substrates, demonstrating its utility and functional group tolerance. The following table summarizes representative results from the foundational literature.
| Entry | R¹ Substituent | R² Substituent | Protecting Group (PG) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Phenyl | H | Ts | 90 | >99:1 |
| 2 | 4-MeO-Ph | H | Ts | 88 | >99:1 |
| 3 | n-Propyl | H | Ts | 85 | >99:1 |
| 4 | H | Phenyl | Ts | 87 | 1:12 |
| 5 | H | n-Propyl | Ts | 82 | 1:15 |
Data synthesized from Hande, S. M., et al. (2008). The Journal of Organic Chemistry.[3]
Field-Proven Insights & Troubleshooting
-
Causality of Solvent Choice: The choice of solvent is critical. While chlorinated solvents like CH₂Cl₂ can accelerate the reaction rate, less coordinating solvents like THF often lead to superior stereoselectivity.[2][3] This is likely due to a more ordered transition state during the key aminopalladation step in THF.
-
Protecting Group Influence: The nature of the nitrogen protecting group (PG) can influence the nucleophilicity of the nitrogen atom and, consequently, the reaction rate. Tosyl (Ts) and Boc groups are commonly used and effective. Electron-withdrawing groups are generally preferred to temper the reactivity of the amine.
-
Substrate Purity: The starting ζ-amino allylic alcohol must be of high purity. Impurities can chelate to the palladium center and inhibit catalysis.
-
Incomplete Conversion: If the reaction stalls, a small, fresh portion of the catalyst can be added. However, this may indicate substrate decomposition or the presence of catalytic poisons.
-
Low Stereoselectivity: If stereoselectivity is lower than expected, ensure the reaction is run in a less coordinating solvent (e.g., switch from CH₂Cl₂ to THF) and at the recommended temperature. Running the reaction at a lower temperature, if feasible, may also improve selectivity.
References
-
Nakhla, J. S., & Wolfe, J. P. (2007). A concise asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines via Pd-catalyzed carboamination reactions. Organic Letters, 9(17), 3279–3282. [Link]
-
Wolfe, J. P., et al. (2007). Palladium-Catalyzed Alkene Carboamination Reactions for the Synthesis of Substituted Piperazines. Journal of the American Chemical Society. [Link]
-
Muzart, J. (2007). Intramolecular aminopalladation of alkenes as a key step to pyrrolidines and related heterocycles. Chemical Society Reviews, 36(4), 593-602. [Link]
-
Chen, Z., et al. (2024). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. Nature Communications. [Link]
-
Hartwig, J. F., et al. (2011). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society. [Link]
-
Bäckvall, J.-E., et al. (2012). Palladium-Catalyzed Oxidative Amination of Alkenes. Journal of the American Chemical Society. [Link]
-
Wolfe, J. P. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. The Journal of Organic Chemistry, 73(4), 1585-1590. [Link]
-
Knochel, P., et al. (2011). Piperidine Synthesis via Pd-Catalyzed Diastereoselective Cross-Coupling. Synfacts. [Link]
-
Ogasawara, M., et al. (2008). Palladium-Catalyzed Synthesis of Endocyclic Allenes and Their Application in Stereoselective [2 + 2]Cycloaddition with Ketenes. Organic Letters, 11(1), 177-180. [Link]
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2022). Advanced Synthesis & Catalysis. [Link]
-
Hande, S. M., Kawai, N., & Uenishi, J. (2008). An Efficient Synthesis of 2- and 2,6-Substituted Piperidines Using PdII-Catalyzed 1,3-Chirality Transfer Reaction. The Journal of Organic Chemistry, 74(1), 244–253. [Link]
-
Takahata, H., Saito, Y., & Ichinose, M. (2006). A new route to trans-2,6-disubstituted piperidine-related alkaloids using a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester. Organic & Biomolecular Chemistry, 4(8), 1587-1595. [Link]
-
Intramolecular aminopalladation of alkenes as a key step to pyrrolidines and related heterocycles. (n.d.). University of Windsor. [Link]
-
Wolfe, J. P. (2008). Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. ResearchGate. [Link]
-
Hirai, Y., et al. (2003). Total Synthesis of (−)-Cassine. Organic Letters, 5(11), 1833–1835. [Link]
-
Hartwig, J. F., et al. (2005). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of Organic Chemistry, 70(14), 5405–5414. [Link]
-
Trost, B. M., & Crawley, M. L. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(24), 15461-15578. [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Polysubstituted Piperidines
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complex landscape of stereoselective piperidine synthesis. The piperidine core is a cornerstone of medicinal chemistry, but controlling the spatial arrangement of multiple substituents presents significant synthetic challenges.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental strategies for controlling stereochemistry in the synthesis of polysubstituted piperidines?
A: Achieving stereocontrol is the central challenge. The approach depends heavily on the chosen synthetic route, but the core strategies can be categorized into four main types:
-
Substrate Control: The inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction. This is common in intramolecular cyclizations where existing chiral centers direct the formation of new ones. For example, a chiral protecting group on the nitrogen can act as a built-in chiral ligand, influencing the facial selectivity of a reaction.[2]
-
Chiral Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved. This is a robust but less atom-economical approach.
-
Reagent/Catalyst Control: This is the most powerful and widely used strategy. A chiral catalyst (organocatalyst or transition metal complex) creates a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer over the others. Asymmetric hydrogenation, Aza-Diels-Alder reactions, and Mannich reactions frequently rely on this approach.[2][3] The selection of the chiral ligand and metal precursor is critical and often requires screening.[2]
-
Kinetic vs. Thermodynamic Control: The stereochemical outcome can sometimes be governed by the reaction conditions. For instance, in the hydrogenation of substituted pyridines, the cis isomer is often the thermodynamically favored product, and epimerization can be used to convert a kinetically formed trans isomer to the more stable cis product.[4]
Q2: How does the choice of the nitrogen-protecting group (PG) impact the stereoselectivity and overall success of the synthesis?
A: The N-protecting group is not merely a placeholder; it is a critical control element. Its electronic and steric properties can profoundly influence reactivity and stereochemical outcomes.
-
Steric Hindrance: A bulky PG (e.g., Boc, Trityl) can direct incoming reagents to the less hindered face of the molecule, enhancing diastereoselectivity.
-
Electronic Effects: Electron-withdrawing groups (e.g., Boc, Cbz, Tosyl) decrease the nucleophilicity and basicity of the nitrogen. This is crucial for preventing catalyst poisoning in transition-metal-catalyzed reactions and can increase the reactivity of dienophiles in Aza-Diels-Alder reactions.[5]
-
Conformational Rigidity: Certain PGs can lock the piperidine ring or its precursor in a specific conformation, which can be exploited to control the stereochemical outcome of subsequent reactions.
-
Directing Group Ability: Some protecting groups can act as directing groups, coordinating to a metal catalyst and delivering a reagent to a specific site.
The choice of PG must be orthogonal to other planned reaction steps, meaning it can be removed without affecting other protecting groups or sensitive functionalities in the molecule.[6]
Table 1: Common N-Protecting Groups in Piperidine Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Strong acid (TFA, HCl)[6] | Provides good steric bulk; stable to hydrogenation and basic conditions. Widely used in Fmoc-based strategies.[6][7] |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic hydrogenation (H₂, Pd/C); strong acid (HBr/AcOH)[7] | Cleaved under hydrogenation conditions, making it incompatible with pyridine reduction steps. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine in DMF)[6][7] | Orthogonal to acid-labile (Boc, tBu) and hydrogenation-labile (Cbz) groups. Ideal for solid-phase synthesis. |
| Tosyl (p-Toluenesulfonyl) | Ts (or Tos) | Strong reducing agents (Na/liquid NH₃)[7] | Very stable, electron-withdrawing group. Harsh cleavage conditions limit its use with sensitive substrates. |
Troubleshooting Guides by Reaction Type
This section addresses specific problems encountered during common synthetic transformations used to build polysubstituted piperidines.
Catalytic Hydrogenation of Pyridines & Enamines
The reduction of substituted pyridines is a direct and common route to piperidines, but achieving high diastereoselectivity can be challenging due to the harsh conditions often required.[2]
Q: My hydrogenation of a substituted pyridine is extremely slow or stalls completely. What are the likely causes and solutions?
A: This is a classic problem often related to catalyst deactivation.
-
Potential Cause 1: Catalyst Poisoning. The nitrogen lone pair of the pyridine substrate or the piperidine product can strongly coordinate to the metal center, inhibiting its catalytic activity.[5][8] Impurities from previous steps, such as sulfur compounds or phosphine ligands, can also irreversibly poison the catalyst.[5]
-
Solution:
-
Purify the Substrate: Ensure the starting pyridine is meticulously purified to remove any potential poisons.
-
Use Acidic Additives: Additives like HCl or acetic acid protonate the nitrogen, preventing it from binding to the catalyst and significantly enhancing reactivity.[5] Acetic acid is a common solvent for these reactions.
-
Switch Catalysts: Some pyridines, particularly those with coordinating groups like 2-amino or 4-amino substituents, are notoriously difficult to reduce and can poison most catalysts.[8] In these cases, consider rhodium (Rh/C, Rh₂O₃) or platinum (PtO₂) catalysts, which are often more effective than palladium.[5] For extremely stubborn cases, metal-free transfer hydrogenation using sources like ammonia borane can be an effective alternative.[9]
-
-
-
Potential Cause 2: Insufficient Reaction Conditions. The aromaticity of the pyridine ring requires significant energy to overcome.
-
Solution: Increase hydrogen pressure (30–80 bar) and/or temperature (60–80 °C).[5] Note that harsher conditions can sometimes negatively impact stereoselectivity.
-
Q: I'm getting a mixture of cis and trans diastereomers. How can I improve the diastereoselectivity of my hydrogenation?
A: Diastereoselectivity in pyridine hydrogenation is influenced by the catalyst, solvent, pressure, and the substitution pattern.
-
Catalyst Choice: Platinum-based catalysts like PtO₂ (Adam's catalyst) in acidic media (like acetic acid) often favor the formation of cis isomers. This is generally the most reliable method for achieving high cis selectivity.
-
Pressure Effects: For some substrates, increasing hydrogen pressure can favor the formation of the cis isomer.[5]
-
Thermodynamic Equilibration (Epimerization): If you obtain a mixture of isomers and the desired isomer is the thermodynamically more stable one (often the cis product), you can perform an epimerization. For piperidines with an ester substituent, treating the mixture with a base like potassium tert-butoxide can isomerize the center adjacent to the ester, leading to the thermodynamic product.[4]
Caption: Decision workflow for improving diastereoselectivity in catalytic hydrogenation.
Aza-Diels-Alder Reaction
This [4+2] cycloaddition between an imine (dienophile) and a diene is a powerful method for constructing the piperidine ring with up to four stereocenters in a single step.[10][11]
Q: My Aza-Diels-Alder reaction has very low yield and poor stereoselectivity. What's going wrong?
A: This often points to a mechanistic issue. The reaction may be proceeding through a non-concerted, stepwise Mannich-Michael pathway rather than the desired concerted [4+2] cycloaddition, especially when strong Lewis acids are used.[5][12]
-
Solution 1: Optimize the Catalyst. The choice of catalyst is paramount.
-
Screen Lewis Acids: Test a variety of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, InCl₃) and Brønsted acids. The catalyst can influence whether the reaction proceeds via a concerted or stepwise mechanism.[5]
-
Consider Organocatalysis: Chiral organocatalysts can be highly effective and promote a concerted pathway, leading to better stereoselectivity.[5]
-
-
Solution 2: Modify the Substrates.
-
Use Cyclic Dienes: Cyclic dienes like cyclopentadiene or cyclohexadiene are conformationally locked and often provide much higher diastereoselectivity than their acyclic counterparts.[5][11]
-
Activate the Imine: Placing an electron-withdrawing group on the imine nitrogen lowers the LUMO energy, accelerating the reaction and potentially improving selectivity.[5]
-
-
Solution 3: Control Reaction Temperature. Side reactions like polymerization can occur at higher temperatures.[5]
-
Lower the Temperature: Running the reaction at 0 °C or lower can often minimize side product formation and may improve stereoselectivity.[5]
-
Caption: Choice between concerted and stepwise pathways in piperidine synthesis.
Ring-Closing Metathesis (RCM)
RCM is a robust method for forming the piperidine ring from an acyclic diene precursor, particularly useful for accessing unsaturated piperidines.[13][14]
Q: My RCM reaction to form a piperidine ring is inefficient, leading to low conversion or significant amounts of oligomers.
A: This is a common challenge in RCM, especially for forming six-membered rings. The outcome is a delicate balance between the desired intramolecular cyclization and competing intermolecular reactions.
-
Potential Cause 1: Unfavorable Concentration.
-
Solution: High Dilution. Macrocyclizations and the formation of medium-sized rings require high dilution to favor the intramolecular reaction over intermolecular oligomerization.[15] Ensure your reaction concentration is sufficiently low (typically 0.001–0.05 M). A syringe pump for slow addition of the substrate to the catalyst solution can be very effective.
-
-
Potential Cause 2: Incorrect Catalyst Choice. Ruthenium-based metathesis catalysts have evolved significantly, and the choice of catalyst is critical.
-
Solution: Catalyst Screening.
-
For General Use: Second-generation Grubbs (M2) or Hoveyda-Grubbs (M720) catalysts are excellent starting points due to their high activity and stability.[15]
-
For Sterically Hindered Substrates: If your diene is sterically demanding, a catalyst with smaller ligands might be necessary.[15]
-
For Ethylene-Generating Reactions: If your RCM reaction releases ethylene gas, this can inhibit the catalyst. Catalysts bearing a cyclic alkyl amino carbene (CAAC) ligand (e.g., M1001) are more resistant to ethylene inhibition.[15]
-
-
-
Potential Cause 3: Substrate Conformation. The acyclic precursor may adopt a conformation that disfavors ring closure.
-
Solution: Introduce Conformational Constraints. Incorporating structural elements like a gem-dimethyl group (Thorpe-Ingold effect) or using an N-protecting group that restricts bond rotation can pre-organize the substrate for cyclization, increasing the rate of the desired RCM reaction.
-
Detailed Experimental Protocols
Protocol 1: General Procedure for High cis-Diastereoselective Hydrogenation of a Substituted Pyridine
This protocol is adapted from methodologies that prioritize the formation of cis-disubstituted piperidines.[4]
-
Reactor Setup: To a flame-dried hydrogenation vessel, add the substituted pyridine substrate (1.0 eq) and a magnetic stir bar.
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add Adam's catalyst (Platinum(IV) oxide, PtO₂; 10 mol%).
-
Solvent Addition: Add glacial acetic acid as the solvent to create a concentration of approximately 0.1 M.
-
Hydrogenation:
-
Securely seal the vessel and connect it to a hydrogen source.
-
Carefully purge the vessel with hydrogen gas three times to remove all air.
-
Pressurize the reactor to the desired pressure (start with a balloon of H₂ for initial screening, or 50 atm / ~725 psi in an autoclave for more robust reactions).[3]
-
Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 60 °C) for 16–24 hours.[3]
-
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or ¹H NMR by carefully depressurizing and taking an aliquot under an inert atmosphere.
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with ethyl acetate or methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Basify the residue carefully with a saturated aqueous solution of NaHCO₃ or NaOH (1M) to pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude piperidine product.
-
-
Purification & Analysis: Purify the crude product by silica gel column chromatography. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.
References
-
O'Brien, P., & Vitale, P. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Chen, J., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]
-
Zaragoza, F. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Li, W., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. PubMed. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry (RSC Publishing). [Link]
-
Wipf, P., & Rector, S. R. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. [Link]
-
Charette, A. B., et al. (2007). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society. [Link]
-
Mkrtchyan, A., et al. (2025). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ResearchGate. [Link]
-
Sharma, P., et al. (2020). Stereoselective strategies for the construction of polysubstituted piperidinic compounds and their applications in natural products' synthesis. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Felpin, F.-X., & Lebreton, J. (2003). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis as a Key Step. ResearchGate. [Link]
-
Hart, A. C., & White, J. D. (2004). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. Organic Letters. [Link]
-
Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Bioengineer.org. [Link]
-
Black, G. P., et al. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. [Link]
-
D'hooghe, M., et al. (2002). An expedient stereoselective synthesis of polysubstituted piperidin-2-ones. Tetrahedron. [Link]
-
Oloyede, G. K., & Onisade, A. Q. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science. [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
-
Peterson, E. A., & Diver, S. T. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH. [Link]
-
González-Antonio, V. M., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. [Link]
-
De, R., & Vaitla, J. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Grieco, P. A., et al. (1996). Aza Diels-Alder reactions in aqueous solution: cyclocondensation of dienes with simple iminium salts generated under Mannich conditions. Journal of the American Chemical Society. [Link]
-
Kumar, A., et al. (2025). Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights. PMC - NIH. [Link]
-
Chiriac, A., et al. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII. Revue Roumaine de Chimie. [Link]
-
Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. [Link]
-
Kumar, A., et al. (2025). Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights. Chemical Science (RSC Publishing). [Link]
-
Wikipedia. (n.d.). Aza-Diels–Alder reaction. Wikipedia. [Link]
-
Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. PMC - PubMed Central. [Link]
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Technical Support Center: Improving Yield in Piperidine Derivative Synthesis
Welcome to the technical support center dedicated to the multi-step synthesis of piperidine derivatives. As a cornerstone of many pharmaceuticals and natural products, the piperidine ring is a critical synthon.[1][2] However, its synthesis is often fraught with challenges that can significantly impact yield and purity.[3]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from general handling and purification FAQs to in-depth troubleshooting guides for specific, yield-critical reaction steps.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues related to the handling, storage, and purification of piperidine and its precursors.
Q1: My commercial piperidine has a yellow tint. Can I still use it, and how do I purify it?
A: The yellow color is typically due to oxidation byproducts.[4] For reactions sensitive to impurities, purification is essential. The most effective method is distillation. To prevent discoloration after purification, store piperidine under an inert atmosphere (N₂ or Ar), protected from light.[4]
Q2: I am struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult?
A: This is a classic purification challenge. Piperidine and pyridine form an azeotropic mixture (approx. 92% piperidine, 8% pyridine) that boils at a constant temperature, making separation by simple distillation ineffective.[4]
-
Solution: Employ chemical separation. Piperidine reacts with CO₂ to form a solid, non-volatile carbonate salt, while pyridine does not. Bubble CO₂ gas through your mixture (dissolved in a suitable solvent like ether) to precipitate the piperidine carbonate, which can then be isolated by filtration and reconverted to piperidine.[4]
Q3: My stock solution of piperidine in DMF crystallized after a few days in storage. What caused this?
A: Crystallization is likely due to the formation of a salt.[4] Piperidine is basic and can react with atmospheric carbon dioxide to form piperidine carbonate. If other acidic reagents are stored nearby, it can also react with liberated acidic gases (e.g., HCl) to form salts like piperidine hydrochloride.[4]
-
Solution: Always use freshly prepared solutions for best results. To prevent this, ensure your storage container is tightly sealed and consider storing solutions under an inert atmosphere.[4]
Part 2: Troubleshooting Guide: Piperidine Ring Formation via Pyridine Hydrogenation
The catalytic hydrogenation of a pyridine precursor is one of the most common methods for synthesizing the piperidine core.[3][5] However, challenges such as the high aromatic stability of the pyridine ring and potential catalyst poisoning can lead to low yields.[5]
Q4: My pyridine hydrogenation reaction is sluggish, stalls, or fails to go to completion. What are the likely causes and how can I fix it?
A: This is a multi-faceted problem. The flowchart below provides a logical troubleshooting sequence, followed by a detailed explanation of each point.
Caption: Troubleshooting workflow for incomplete pyridine hydrogenation.
Causality Behind Experimental Choices:
-
Catalyst Poisoning: The most common cause of failure. Sulfur or phosphorus-containing impurities from previous synthetic steps can irreversibly bind to the active sites of metal catalysts (e.g., Pd, Pt, Rh), rendering them inactive.[4]
-
Solution: Purify the pyridine starting material meticulously before the hydrogenation step.
-
-
Catalyst Inhibition: The basic nitrogen atom of the pyridine substrate (and the piperidine product) can act as a Lewis base, coordinating to the metal catalyst and inhibiting its activity.[4][5]
-
Solution: Add a stoichiometric amount of a non-nucleophilic acid (e.g., HCl, acetic acid). This protonates the nitrogen, creating a pyridinium salt. The salt is more reactive and the protonated nitrogen has a reduced tendency to bind to and inhibit the catalyst.[4]
-
-
Insufficient Reaction Conditions: Overcoming the aromaticity of the pyridine ring requires sufficient energy.
-
Solution: Mild conditions may not be enough. Increase hydrogen pressure (e.g., from 30 to 80 bar) and/or temperature (e.g., to 60-80 °C) to drive the reaction to completion.[4]
-
-
Incorrect Catalyst Choice: Different catalysts have varying activities and selectivities. Palladium (Pd/C) is common, but sometimes insufficient.
Data Presentation: Catalyst Performance Comparison
| Catalyst | Typical Loading | Pressure (H₂) | Temperature | Solvent | Key Considerations |
| Pd/C | 5-10 mol% | 1-50 atm | 25-100 °C | Alcohols, EtOAc | Generally good, but can be slow and prone to poisoning.[6] |
| PtO₂ (Adams' cat.) | 1-5 mol% | 1-5 atm | 25-50 °C | Acetic Acid, EtOH | Highly active, often used under acidic conditions.[4] |
| Rh/C | 1-5 mol% | 5-80 atm | 50-100 °C | Alcohols, Water | Very effective for stubborn substrates; can sometimes promote ring-opening.[4][7] |
| Ru-based | 1-2 mol% | 50-100 atm | 80-150 °C | Water, Alcohols | Good for diastereoselective cis-hydrogenation of substituted pyridines.[1] |
Part 3: Troubleshooting Guide: N-Alkylation of Piperidines
A frequent subsequent step is the N-alkylation of the piperidine ring. While seemingly straightforward, this Sₙ2 reaction can be plagued by side reactions, primarily over-alkylation.
Q5: My N-alkylation reaction is producing a significant amount of the quaternary ammonium salt byproduct. How can I improve the yield of my desired mono-alkylated product?
A: Formation of the quaternary salt means your desired product is reacting with the alkylating agent faster than, or as fast as, your starting material.[8] This is a competition of kinetics. The key is to control the reaction conditions to favor mono-alkylation.
Caption: Competing reaction pathways in N-alkylation of piperidine.
Strategies to Minimize Over-Alkylation:
-
Control Stoichiometry: Do not use an excess of the alkylating agent. Instead, use a slight excess of the piperidine (e.g., 1.1 to 1.2 equivalents) relative to the alkyl halide. This ensures the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.[8]
-
Slow Addition of Alkylating Agent: This is a crucial technique. By adding the alkylating agent slowly to the solution of piperidine (ideally via a syringe pump), you maintain a very low instantaneous concentration of the electrophile. This biases the kinetics towards the more abundant starting piperidine reacting (k1) rather than the newly formed, less concentrated mono-alkylated product (k2).[8][9]
-
Lower the Reaction Temperature: Reducing the temperature slows down both the desired and undesired reactions. However, it often has a more pronounced effect on the second alkylation step, thus improving selectivity.
-
Choice of Base and Solvent: The reaction generates an acid (HX), which will protonate and deactivate the piperidine. Include a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) to act as an acid scavenger.[8] Polar aprotic solvents like acetonitrile (MeCN) or DMF are generally preferred.[8]
Q6: My N-alkylation is very slow or incomplete. What should I check?
A: If over-alkylation isn't the issue, but a lack of reactivity is, consider these factors:
-
Poor Leaving Group: The reactivity of the alkylating agent follows the trend I > Br > Cl. If you are using an alkyl chloride with a low yield, switching to the corresponding bromide or iodide will significantly accelerate the reaction.[8]
-
Steric Hindrance: Bulky groups on either the piperidine nitrogen or the alkylating agent's alpha-carbon will slow the Sₙ2 reaction.[1][8] If sterics are unavoidable, you may need to increase the reaction temperature or consider an alternative synthetic route.[8]
Part 4: Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Pyridine Derivative
This protocol is a generalized procedure and should be adapted for specific substrates and optimized as needed.
Materials:
-
Pyridine derivative (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, or Acetic Acid)
-
High-pressure hydrogenation vessel (Parr shaker or autoclave)
-
Hydrogen gas source (high purity)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add the pyridine derivative and the solvent. Stir until fully dissolved.
-
Catalyst Addition: Under a stream of inert gas (N₂ or Ar), carefully add the wet Pd/C catalyst. Caution: Dry Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents.
-
Purging: Seal the reactor. Purge the headspace with the inert gas 3-5 times to remove all oxygen. Then, purge the vessel with hydrogen gas 3-5 times.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat to the target temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake from the ballast tank or by taking aliquots (after depressurizing and purging) for analysis by TLC, LC-MS, or GC-MS.
-
Workup: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the hydrogen pressure and purge the vessel with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to recover all the product.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude piperidine product, which can then be purified by distillation or chromatography.
References
-
Oliinyk, N., Gryn’ova, G., & Grygorenko, O. O. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4836. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]
-
Zaragoza, F. (2022, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3 [Video]. YouTube. [Link]
-
Defense Technical Information Center. (1986). Piperidine Synthesis. [Link]
-
Yoshida, J., Suga, S., & Suzuki, K. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 297-303. [Link]
-
Kaur, N., & Kishore, D. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Request PDF. [Link]
-
Rice University. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical. [Link]
-
Academia.edu. (n.d.). Synthesis, Characterization and biological study of Piperidine Derivatives. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
- Google Patents. (n.d.). US4605742A - Process for the production of piperidine.
-
Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 743. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
ResearchGate. (n.d.). Piperidine ring-containing secondary metabolites from a variety of sources. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Synthesis, Characterization and biological study of Piperidine Derivatives [academia.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperidine synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Cis/Trans Piperidine Isomers
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of piperidine isomers. The stereochemical configuration of substituted piperidines is a critical determinant of their pharmacological activity and is of paramount importance in drug development and medicinal chemistry. The separation of cis and trans diastereomers, or the resolution of enantiomers, often presents a significant challenge in the synthetic workflow.
This guide is structured to provide direct, actionable advice based on established chemical principles and field-proven experience. We will explore the causality behind experimental choices, offering troubleshooting solutions and addressing frequently asked questions to empower you at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis and trans piperidine diastereomers?
The three most common and effective strategies for separating piperidine diastereomers are:
-
Flash Column Chromatography: This is the workhorse method for separation on a lab scale. The differential interaction of the isomers with the stationary phase (typically silica gel) allows for their elution at different times.[1] The success of this method is highly dependent on finding a suitable mobile phase that maximizes the resolution between the two isomers.[2]
-
Crystallization: If one diastereomer is significantly more crystalline or has a much lower solubility in a particular solvent system than the other, direct crystallization can be a highly effective and scalable purification method.[3] This can sometimes be achieved by simple recrystallization of the crude mixture.
-
Chemical Conversion (Epimerization): In many cases, the trans isomer is thermodynamically more stable than the cis isomer. It is often possible to convert the undesired cis isomer into the more stable trans isomer through a base-mediated epimerization process. This transforms the separation problem into a simpler task of removing residual starting material.
Q2: How do the physicochemical properties of my piperidine derivative influence the choice of purification method?
The properties of your specific molecule are the most critical factor in method selection.
-
Polarity and Functional Groups: The presence of polar functional groups (e.g., hydroxyls, carboxylates) will heavily influence the choice of chromatographic conditions. For highly polar compounds, reversed-phase chromatography may be more effective than normal-phase.
-
Crystallinity: If your crude mixture is a solid, attempting a recrystallization screen is highly recommended. If you have a pure sample of one isomer, you can use it to seed a supersaturated solution of the mixture, which can sometimes selectively crystallize the desired isomer.[3]
-
N-Protecting Group: The choice of the nitrogen protecting group (e.g., Boc, Cbz, Benzyl) can significantly affect the conformational preferences of the ring. For instance, an N-Boc group can introduce A1,3-type strain that makes epimerization to a trans-2,4-disubstituted piperidine more favorable.
-
Acidity/Basicity: The basicity of the piperidine nitrogen allows for the formation of diastereomeric salts with a chiral acid (e.g., tartaric acid, mandelic acid).[4][5] This is the primary method for resolving enantiomers but can also be used to separate diastereomers if their salt-forming properties or the resulting salt solubilities differ sufficiently.
Q3: When should I choose chromatography over crystallization?
Choose chromatography when:
-
You need to separate both isomers from a mixture in high purity.
-
The isomers have very similar solubilities, making crystallization ineffective.
-
You are working on a smaller scale (mg to several grams).
-
The isomers are oils or amorphous solids that do not crystallize.
Choose crystallization when:
-
You are working on a larger scale where chromatography would be impractical.
-
One isomer is known to be significantly more crystalline or less soluble.
-
High throughput is required, as crystallization can be less labor-intensive than chromatography for multiple batches.
-
You are performing a classical resolution by forming diastereomeric salts.[6][7]
Q4: My synthesis yields a mixture of cis and trans isomers, but I only need the trans. Can I convert the cis isomer to the desired product?
Yes, this is often a viable and efficient strategy. The conversion of a kinetically formed cis product to the more thermodynamically stable trans isomer is known as epimerization. This is typically achieved by treating the isomer mixture with a base (e.g., sodium methoxide, potassium tert-butoxide) in a suitable solvent. The base deprotonates the carbon atom adjacent to the substituent, forming a temporary planar carbanion or enolate, which is then re-protonated, preferentially from the less hindered face, to yield the more stable trans product.[8] The success of this approach depends on having an abstractable proton at the stereocenter you wish to invert.
Troubleshooting Guide
Problem 1: Poor separation of isomers by flash column chromatography.
-
Probable Cause: The selected mobile phase (eluent) does not provide sufficient differential interaction for the isomers with the stationary phase. The polarity difference between the cis and trans isomers may be very small.
-
Solution Strategy:
-
Systematic Solvent Screening with TLC: Before running a column, screen a wide range of solvent systems using Thin Layer Chromatography (TLC). Test solvent mixtures of varying polarity. For example, start with a non-polar solvent like hexane and gradually increase the concentration of a more polar solvent like ethyl acetate or isopropanol.
-
Change Solvent Selectivity: If simple polarity adjustments don't work, change the nature of the solvents. For example, substitute ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE). Adding a small amount of a third solvent, like methanol or triethylamine (for basic compounds), can significantly alter selectivity.
-
Consider a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a bonded-phase silica like diol or cyano. For very polar compounds, C18 reversed-phase silica may be necessary.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC offers much higher resolving power. Chiral stationary phases can sometimes resolve geometric isomers as well.[9][10]
-
Problem 2: Both isomers are co-crystallizing from the solution.
-
Probable Cause: The isomers have very similar crystal lattice energies and solubilities in the chosen solvent, or they may form a solid solution.
-
Solution Strategy:
-
Expand the Solvent Screen: Test a diverse range of solvents, covering different polarity classes (e.g., alcohols, esters, ethers, alkanes, aromatic hydrocarbons).
-
Use a Solvent/Anti-Solvent System: Dissolve the mixture in a minimum amount of a good solvent at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) at the same temperature until the solution becomes slightly turbid. Allow the mixture to cool slowly.[4] This can sometimes selectively precipitate one isomer.
-
Employ Seeding: If you have a pure crystal of the desired isomer, add a tiny amount to a supersaturated solution of the mixture. This seed crystal provides a template for crystallization, which can favor the formation of more crystals of the same isomer.[3]
-
Try Slow Cooling or Slow Evaporation: Rapid crystallization often traps impurities and the other isomer. Try letting the solution cool to room temperature very slowly (e.g., by placing the heated flask in a large, insulated container). Alternatively, allow the solvent to evaporate from a loosely covered container over several days.[3]
-
Problem 3: My cis/trans isomers are also a racemic mixture. How do I resolve all four stereoisomers?
-
Probable Cause: You have a mixture of (R,R), (S,S), (R,S), and (S,R) stereoisomers. This requires a multi-step approach.
-
Solution Strategy:
-
Separate the Diastereomers First: First, separate the enantiomeric pairs from each other. Use one of the methods described above (typically chromatography) to separate the cis pair ((R,S)/(S,R)) from the trans pair ((R,R)/(S,S)).
-
Resolve Each Pair of Enantiomers: You now have two separate tubes, each containing a racemic mixture. To resolve these, you must use a chiral method. The most common approach is diastereomeric salt formation .[7]
-
React the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or di-benzoyl-L-tartaric acid).[4][5]
-
This reaction creates a mixture of two diastereomeric salts (e.g., (R,R)-salt and (S,R)-salt).
-
These diastereomeric salts now have different physical properties and can be separated by crystallization.[6]
-
After isolating one of the diastereomeric salts, the chiral resolving agent is removed by an acid/base extraction to yield the pure, single enantiomer of your piperidine.[11]
-
-
Workflow & Data
Decision Workflow for Isomer Purification
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your piperidine isomer mixture.
Caption: Decision tree for selecting a purification method.
Table 1: Example Chromatographic Conditions for Isomer Separation
| Compound Type | Stationary Phase | Mobile Phase System | Technique | Reference |
| Substituted Pipecolinates | Silica Gel | Hexane / Ethyl Acetate Gradient | Flash Chromatography | [2] |
| Lafutidine Isomers | ChiraSpher Column | Hexane:Ethanol:THF:Diethylamine (92:3:5:0.1) | HPLC | [10] |
| 2-Butene-1,4-diol | (S,S)-Whelk-O 1 | Hexane:Ethanol (97:3) | HPLC | [10] |
| General Piperidin-4-ols | Silica Gel | Dichloromethane / Methanol Gradient | Flash Chromatography | [12] |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a generalized procedure for separating cis and trans piperidine diastereomers.
Objective: To separate a 1:1 mixture of cis and trans 2,5-disubstituted piperidines.
Methodology:
-
Mobile Phase Selection (TLC):
-
Dissolve a small sample of your crude mixture in a suitable solvent (e.g., DCM).
-
Spot the solution onto at least three different TLC plates.
-
Develop each plate in a different solvent system. A good starting point is a range of Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1).
-
Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate).
-
The ideal solvent system will show good separation between the two spots (ΔRf > 0.1) with the lower spot having an Rf value of ~0.2-0.3.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to sample weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Ensure there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve your crude mixture in a minimal amount of a strong solvent like DCM.
-
Add a small amount of silica gel ("dry loading") and evaporate the solvent under reduced pressure to obtain a free-flowing powder of your sample adsorbed onto the silica.
-
Carefully add this powder to the top of the sand layer in your column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column without disturbing the surface.
-
Apply pressure (using a pump or inert gas) to begin eluting the solvent through the column.
-
Begin collecting fractions in test tubes or vials as soon as the solvent starts to drip from the column outlet.
-
Monitor the separation by collecting small spots from the eluent onto a TLC plate and checking which fractions contain your compounds.
-
If the spots are not moving sufficiently, you can gradually increase the polarity of your mobile phase (gradient elution).
-
-
Analysis and Recovery:
-
Analyze the collected fractions by TLC to identify which ones contain the pure cis isomer, the pure trans isomer, and which contain a mixture.
-
Combine the pure fractions for each isomer into separate flasks.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield your purified isomers.
-
Confirm the purity and stereochemical identity using ¹H NMR, HPLC, or other appropriate analytical techniques.[4]
-
References
-
Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
- Process for resolving racemic mixtures of piperidine derivatives.
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. [Link]
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. [Link]
- Process for resolving racemic mixtures of piperidine derivatives.
-
A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health. [Link]
-
HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. HELDA - University of Helsinki. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. National Institutes of Health. [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed. [Link]
-
Cis to trans conversion using Piperidine. Reddit. [Link]
-
Separation of diastereomers by crystallization with seeding. Reddit. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Making sure you're not a bot! [helda.helsinki.fi]
- 10. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 12. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries for Asymmetric Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and natural products. Its stereochemistry often plays a pivotal role in determining biological activity, making the enantioselective synthesis of substituted piperidines a critical endeavor in modern drug discovery. Among the various strategies for achieving asymmetric induction, the use of chiral auxiliaries remains a robust and reliable method, offering high levels of stereocontrol and predictability.[1] This guide provides an in-depth comparison of three prominent classes of chiral auxiliaries for the asymmetric synthesis of piperidines: SAMP/RAMP hydrazones, Evans oxazolidinones, and 8-phenylmenthol derivatives. We will delve into their mechanisms of action, comparative performance based on experimental data, and provide detailed protocols to aid in the practical application of these powerful synthetic tools.
The Enduring Relevance of Chiral Auxiliaries
While catalytic asymmetric methods have seen significant advancements, chiral auxiliaries offer distinct advantages, particularly in terms of reliability, scalability, and the ability to achieve high diastereoselectivity, which can often be translated into high enantiomeric purity after auxiliary removal.[2] The temporary incorporation of a chiral moiety onto the substrate allows for the formation of diastereomeric intermediates that can be readily separated, ensuring access to enantiomerically pure products.
SAMP/RAMP Hydrazones: Versatile Tools for Asymmetric Alkylation
First introduced by Corey and Enders, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are powerful chiral auxiliaries for the asymmetric α-alkylation of ketones and aldehydes.[3] This methodology can be effectively applied to the synthesis of chiral piperidine precursors.
Mechanism of Action
The SAMP/RAMP hydrazone method involves a three-step sequence:
-
Hydrazone Formation: The chiral auxiliary reacts with a ketone or aldehyde to form a chiral hydrazone.
-
Asymmetric Alkylation: Deprotonation of the hydrazone with a strong base, such as lithium diisopropylamide (LDA), generates a chiral azaenolate. This intermediate then reacts with an electrophile (e.g., an alkyl halide) from the sterically less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently removed, typically by ozonolysis or acidic hydrolysis, to yield the desired α-substituted carbonyl compound, which can then be further elaborated to the target piperidine.
Performance Data
The SAMP/RAMP hydrazone method consistently delivers high levels of stereoselectivity in the synthesis of piperidine precursors.
| Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) of final product | Overall Yield | Reference |
| SAMP | Cyclohexanone derivative | Alkyl halide | ≥96% | ≥96% | Good | [2] |
| RAMP | Acyclic ketone | Alkyl halide | ≥95% | ≥95% | Good | [3] |
Evans Oxazolidinones: Excellence in Aza-Diels-Alder Reactions and Alkylations
Mechanism of Action
In the context of piperidine synthesis via an aza-Diels-Alder reaction, an N-acyloxazolidinone is used to activate a dienophile. The reaction proceeds as follows:
-
Dienophile Preparation: The chiral oxazolidinone is acylated with an α,β-unsaturated acyl halide to form the chiral dienophile.
-
Lewis Acid Chelation: A Lewis acid, such as diethylaluminum chloride (Et₂AlCl), coordinates to the two carbonyl oxygens of the N-acyloxazolidinone. This chelation locks the conformation of the dienophile, creating a sterically defined environment.
-
Diastereoselective Cycloaddition: The bulky substituent on the oxazolidinone (e.g., isopropyl or phenyl) effectively blocks one face of the dienophile, directing the incoming diene to the opposite face. This results in a highly diastereoselective [4+2] cycloaddition to form a tetrahydropyridine derivative.
-
Auxiliary Removal: The chiral auxiliary is then cleaved under mild conditions, for instance, by hydrolysis with lithium hydroxide and hydrogen peroxide, to afford the chiral piperidine precursor.
Performance Data
Evans auxiliaries consistently provide excellent stereocontrol in the synthesis of piperidine derivatives through aza-Diels-Alder reactions.
| Auxiliary | Dienophile | Diene | Diastereomeric Ratio (d.r.) | Yield | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-enoyl | Danishefsky's diene | >99:1 | High | [4] |
| (S)-4-benzyl-2-oxazolidinone | N-crotonyl | Isoprene | 95:5 | Good | [6] |
(-)-8-Phenylmenthol: A Bulky Auxiliary for Conjugate Addition Strategies
Derived from the chiral pool, (-)-8-phenylmenthol is a sterically demanding chiral auxiliary that has proven effective in controlling the stereochemistry of conjugate addition reactions, a key strategy for introducing substituents at the β-position of a carbonyl group, which can be a precursor to a substituted piperidine.[7]
Mechanism of Action
A common approach involves the conjugate addition of an organocuprate to an α,β-unsaturated ester or imine derived from (-)-8-phenylmenthol. The bulky phenylmenthyl group effectively shields one face of the conjugated system, forcing the nucleophile to attack from the less hindered face.
-
Substrate Preparation: The chiral auxiliary, (-)-8-phenylmenthol, is esterified with an α,β-unsaturated acid chloride or condensed with an appropriate amine to form a chiral α,β-unsaturated ester or imine.
-
Diastereoselective Conjugate Addition: An organocuprate reagent adds to the β-position of the conjugated system. The large steric bulk of the 8-phenylmenthol group directs the incoming nucleophile to the opposite face of the double bond.
-
Auxiliary Cleavage: The auxiliary is removed by hydrolysis or reduction to yield the desired β-substituted carbonyl compound or amine, which can then be cyclized to form the substituted piperidine.
A polymer-supported version of (-)-8-phenylmenthol has also been developed, facilitating product purification and auxiliary recovery.[1]
Performance Data
The use of (-)-8-phenylmenthol as a chiral auxiliary provides good to excellent diastereoselectivity in the synthesis of substituted piperidines.
| Auxiliary | Reaction Type | Nucleophile | Diastereomeric Ratio (d.r.) | Yield | Reference |
| Polymer-supported (-)-8-phenylmenthol | Addition to N-acyliminium ion | Allyltrimethylsilane | 4:1 to 11.1:1 | 70-84% | [1] |
| (-)-8-phenylmenthol | Aza-Diels-Alder | Cyclopentadiene | 87-96% | 78-81% | [8] |
Comparative Analysis
| Feature | SAMP/RAMP Hydrazones | Evans Oxazolidinones | (-)-8-Phenylmenthol |
| Primary Application | Asymmetric α-alkylation of carbonyls | Aza-Diels-Alder, aldol reactions, alkylations | Conjugate additions, Diels-Alder |
| Key Advantage | High d.e. and e.e.; access to both enantiomers | Excellent stereocontrol; reliable and well-studied | High diastereoselectivity; bulky and effective steric shield |
| Limitations | Requires strong bases (LDA); cleavage can sometimes be harsh (ozonolysis) | Can be expensive; requires stoichiometric Lewis acids | Preparation of the auxiliary can be inefficient |
| Auxiliary Removal | Ozonolysis, acidic hydrolysis | Mild hydrolysis (e.g., LiOH/H₂O₂) | Hydrolysis, reduction |
| Versatility | Broad scope for alkylation of ketones and aldehydes | Versatile for various C-C bond formations | Effective for conjugate additions and cycloadditions |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a 2-Substituted Piperidine Precursor using SAMP Hydrazone
This protocol is a representative example of the SAMP-hydrazone mediated alkylation for the synthesis of a chiral piperidine precursor.
Step 1: Formation of the SAMP Hydrazone
-
To a solution of the starting ketone (1.0 equiv) in anhydrous diethyl ether (0.5 M) under an argon atmosphere, add (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.2 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours until hydrazone formation is complete (monitored by TLC or GC-MS).
-
Remove the solvent under reduced pressure to obtain the crude SAMP hydrazone, which can be used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
To a solution of lithium diisopropylamide (LDA) (1.5 equiv) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, add the crude SAMP hydrazone (1.0 equiv) in THF dropwise.
-
Stir the mixture at -78 °C for 2 hours to ensure complete formation of the azaenolate.
-
Add the electrophile (e.g., alkyl iodide, 1.5 equiv) dropwise to the solution at -78 °C.
-
Slowly warm the reaction mixture to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude alkylated hydrazone in dichloromethane (0.2 M) and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with argon to remove excess ozone.
-
Add dimethyl sulfide (2.0 equiv) and allow the mixture to warm to room temperature.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting α-alkylated ketone by flash column chromatography. This ketone can then be subjected to reductive amination to form the desired 2-substituted piperidine.
Protocol 2: Aza-Diels-Alder Reaction using an Evans Auxiliary
This protocol outlines the synthesis of a tetrahydropyridine derivative, a precursor to chiral piperidines, using an Evans oxazolidinone auxiliary.
Step 1: Preparation of the N-Enoyl Oxazolidinone
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.5 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 equiv).
-
Add the α,β-unsaturated acyl chloride (e.g., crotonyl chloride, 1.1 equiv) dropwise and stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the N-enoyl oxazolidinone by flash column chromatography.
Step 2: Diastereoselective Aza-Diels-Alder Reaction
-
To a solution of the purified N-enoyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.2 M) at -78 °C under an argon atmosphere, add diethylaluminum chloride (1.2 equiv, 1.0 M solution in hexanes) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the diene (e.g., Danishefsky's diene, 1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 3-6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the cycloadduct by flash column chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the cycloadduct (1.0 equiv) in a mixture of THF and water (4:1, 0.1 M) and cool to 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 equiv) followed by a 1 M aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting carboxylic acid can be further transformed into the desired piperidine derivative.
Conclusion
The choice of a chiral auxiliary for piperidine synthesis is a critical decision that depends on the specific target molecule, the desired stereochemistry, and the available synthetic routes. SAMP/RAMP hydrazones offer excellent control in asymmetric alkylations, providing access to a wide range of chiral piperidine precursors. Evans oxazolidinones are the gold standard for highly diastereoselective aza-Diels-Alder reactions, leading to the efficient construction of the piperidine core. (-)-8-Phenylmenthol and its derivatives provide a powerful steric directing group for conjugate addition reactions. By understanding the mechanisms, advantages, and limitations of each of these auxiliaries, researchers can make informed decisions to efficiently and stereoselectively synthesize the chiral piperidines that are vital for the advancement of medicinal chemistry and drug development.
References
- Evans, D. A., et al. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 35-41.
- Daraie, M., et al. (2016). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Current Organic Synthesis, 13(4), 545-579.
- Castillo, E., et al. (2017). Polymer-supported (-)-8-phenylmenthyl Auxiliary as an Effective Solidphase Chiral Inductor in the Addition of Nucleophiles to N-acyliminium Ions. Combinatorial Chemistry & High Throughput Screening, 20(6), 526-535.
- Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Enders, D., et al. (1987). Asymmetric syntheses using the SAMP-/RAMP-hydrazone method: (S)-(+)-4-methyl-3-heptanone. Organic Syntheses, 65, 173.
- Ordóñez, M., et al. (2011). A short, efficient synthesis of the chiral auxiliary (+)-8-phenylneomenthol. Tetrahedron: Asymmetry, 22(1), 100-104.
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Organic Chemistry Portal. (n.d.). Piperidine Synthesis. Retrieved from [Link]
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ChemTube3D. (n.d.). Evans auxilary-controlled enantioselective Diels-Alder reaction. Retrieved from [Link]
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- BenchChem. (2023). A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones.
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- Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 30498-30551.
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Myers, A. G. (n.d.). Chem 115. Retrieved from [Link]
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A Comparative Guide to Alternative Chiral Building Blocks for the Synthesis of Piperidine Alkaloids
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure piperidine alkaloids is a persistent challenge and a critical endeavor. These nitrogen-containing heterocyclic compounds are scaffolds for a multitude of pharmaceuticals and natural products, where stereochemistry often dictates biological activity.[1][2] Traditionally, the asymmetric synthesis of these molecules has relied on a limited set of chiral building blocks. However, the field has evolved, offering a diverse palette of alternative chiral synthons that provide unique advantages in terms of efficiency, stereocontrol, and access to novel structural analogues.
This in-depth technical guide provides a comparative analysis of prominent alternative chiral building blocks for the synthesis of piperidine alkaloids. Moving beyond a mere listing of methods, this guide delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
The Limitations of Traditional Approaches and the Rise of Alternatives
Classical methods for introducing chirality in piperidine synthesis, such as the use of stoichiometric chiral auxiliaries or resolution of racemates, often suffer from drawbacks like atom inefficiency, the need for additional synthetic steps for auxiliary attachment and removal, and limitations in achievable structural diversity. The quest for more elegant and efficient solutions has led to the exploration of a wide range of alternative chiral building blocks derived from the chiral pool, as well as innovative catalytic and enzymatic strategies.[3]
This guide will focus on three major classes of alternative chiral building blocks:
-
Amino Acid-Derived Building Blocks: Leveraging the inherent chirality of readily available amino acids.
-
Carbohydrate-Derived Auxiliaries: Utilizing the rich stereochemical information embedded in sugars.
-
Chemoenzymatic Strategies: Combining the selectivity of enzymes with the versatility of chemical synthesis.
A comparative overview of these strategies in the context of synthesizing well-known piperidine alkaloids will be presented, supported by experimental data and detailed protocols.
Amino Acid-Derived Building Blocks: The Phenylglycinol-Derived δ-Lactam Approach
A powerful strategy in asymmetric synthesis involves the use of chiral building blocks derived from amino acids. Among these, phenylglycinol-derived δ-lactams have emerged as versatile intermediates for the enantioselective synthesis of a wide range of piperidine, indolizidine, and quinolizidine alkaloids.[4][5][6]
The core principle of this approach lies in the use of a chiral oxazolopiperidone lactam, which serves as a rigid scaffold to direct the stereoselective introduction of substituents. The phenyl group of the phenylglycinol moiety effectively shields one face of the molecule, ensuring high diastereoselectivity in alkylation and other transformations.
Comparative Synthesis of Piperidine Alkaloids using a Phenylglycinol-Derived δ-Lactam
The utility of this methodology is best illustrated through its application in the synthesis of various piperidine alkaloids, starting from a common chiral lactam intermediate.
| Alkaloid | Key Transformation | Overall Yield | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| (R)-Coniine | Stereoselective alkylation and reductive opening of the lactam | Not explicitly stated in a single value, multi-step synthesis | High d.r. reported for key steps |
| (2R,6S)-Dihydropinidine | Sequential stereoselective alkylation | Not explicitly stated in a single value, multi-step synthesis | High d.r. reported for key steps |
| (2R,6R)-Lupetidine | Sequential stereoselective alkylation | Not explicitly stated in a single value, multi-step synthesis | High d.r. reported for key steps |
| (2R,6R)-Solenopsin A | Sequential stereoselective alkylation | Not explicitly stated in a single value, multi-step synthesis | High d.r. reported for key steps |
Data synthesized from multiple steps described in the source.[4]
Experimental Protocol: Synthesis of (R)-Coniine via a Phenylglycinol-Derived δ-Lactam
This protocol outlines the key steps for the synthesis of (R)-coniine starting from the chiral lactam (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine.[4]
Step 1: Propylation of the Chiral Lactam
-
To a solution of the chiral lactam (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add propyl iodide (1.2 eq) and stir the mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 6-propylated lactam.
Step 2: Reductive Cleavage of the Chiral Auxiliary
-
To a solution of the 6-propylated lactam (1.0 eq) in a mixture of acetic acid and water, add zinc dust (10 eq).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and filter off the excess zinc.
-
Basify the filtrate with aqueous NaOH and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous K2CO3 and concentrate under reduced pressure to yield the crude piperidine derivative.
Step 3: Reduction to (R)-Coniine
-
To a solution of the crude piperidine derivative from the previous step in anhydrous diethyl ether at 0 °C, add lithium aluminum hydride (LAH) (2.0 eq) portion-wise.
-
Stir the mixture at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential addition of water and 15% aqueous NaOH.
-
Filter the resulting suspension and extract the filtrate with diethyl ether.
-
Dry the combined organic layers over anhydrous K2CO3, concentrate under reduced pressure, and purify by distillation to afford (R)-coniine.
Carbohydrate-Derived Auxiliaries: Harnessing Nature's Chirality
Carbohydrates represent a vast and inexpensive source of chirality.[7] Their rich stereochemical and functional group diversity makes them attractive starting materials for the development of chiral auxiliaries. Glycosylamines, in particular, have proven to be effective in directing stereoselective transformations for the synthesis of piperidine alkaloids.
The underlying principle involves the formation of a chiral imine from a glycosylamine and an aldehyde. The carbohydrate moiety then acts as a stereodirecting group in subsequent reactions, such as Mannich-type additions, enabling the construction of the piperidine ring with high diastereoselectivity.
Comparative Synthesis of Piperidine Alkaloids using a Carbohydrate Auxiliary
The use of D-arabinopyranosylamine as a chiral auxiliary has been successfully applied to the synthesis of several piperidine alkaloids.
| Alkaloid | Key Reaction | Diastereomeric Ratio (d.r.) |
| (+)-Coniine | Domino Mannich-Michael reaction followed by conjugate addition and reduction | High d.r. reported for key steps |
| (+)-Dihydropinidine | Domino Mannich-Michael reaction followed by conjugate addition and reduction | High d.r. reported for key steps |
Experimental Protocol: Asymmetric Synthesis of a Piperidinone Intermediate
This protocol details the key domino Mannich-Michael reaction for the synthesis of a chiral N-arabinosyl dehydropiperidinone, a versatile intermediate for various piperidine alkaloids.
Step 1: Formation of the O-Pivaloylated Arabinosylaldimine
-
To a solution of 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine (1.0 eq) in anhydrous dichloromethane, add the desired aldehyde (1.1 eq).
-
Add anhydrous magnesium sulfate (2.0 eq) and stir the mixture at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude aldimine, which is used in the next step without further purification.
Step 2: Domino Mannich-Michael Reaction
-
Dissolve the crude aldimine (1.0 eq) in anhydrous acetonitrile at -20 °C under an argon atmosphere.
-
Add Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) (1.5 eq) dropwise.
-
Stir the reaction mixture at -20 °C for 24 hours.
-
Quench the reaction with a few drops of trifluoroacetic acid and stir for an additional 30 minutes.
-
Add saturated aqueous NaHCO3 solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify by column chromatography on silica gel to afford the N-arabinosyl dehydropiperidinone.
Chemoenzymatic Strategies: The Best of Both Worlds
Chemoenzymatic approaches combine the high selectivity and mild reaction conditions of enzymatic transformations with the broad substrate scope and versatility of chemical synthesis.[8] This synergy has been effectively harnessed for the asymmetric synthesis of chiral piperidines.
A notable chemoenzymatic strategy involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereodefined piperidines.[8] This approach offers excellent enantioselectivity and has been applied to the synthesis of precursors for important pharmaceuticals.
Performance of a Chemoenzymatic Cascade for Piperidine Synthesis
This chemoenzymatic approach has demonstrated high efficiency in producing enantiomerically enriched piperidine derivatives.
| Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| N-Benzyl-3-methyl-1,2,3,6-tetrahydropyridine | (S)-N-Benzyl-3-methylpiperidine | >99 | >99 |
| N-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | (S)-N-Benzyl-4-methylpiperidine | >99 | >99 |
Data obtained using EneIRED-07 from Micromonospora sp.[8]
Experimental Protocol: One-Pot Amine Oxidase/Ene Imine Reductase Cascade
This protocol outlines the general procedure for the chemoenzymatic synthesis of a chiral piperidine.[8]
Step 1: Preparation of the Reaction Mixture
-
In a suitable reaction vessel, prepare a solution of Tris-HCl buffer (100 mM, pH 7.5) containing glucose (100 mM) and NADP+ (1 mM).
-
Add glucose dehydrogenase (GDH) for cofactor regeneration.
-
Add the purified amine oxidase (e.g., 6-HDNO) and ene imine reductase (e.g., EneIRED-07).
Step 2: Biocatalytic Reaction
-
Add the N-substituted tetrahydropyridine substrate to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Monitor the progress of the reaction by HPLC or GC analysis.
Step 3: Product Isolation
-
Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched piperidine.
Conclusion and Future Perspectives
The synthesis of piperidine alkaloids has been significantly advanced by the exploration of alternative chiral building blocks. Amino acid-derived lactams, carbohydrate-based auxiliaries, and chemoenzymatic cascades each offer distinct advantages and expand the synthetic chemist's toolkit.
-
Amino acid-derived lactams provide a robust and well-established platform for the stereocontrolled synthesis of a wide variety of substituted piperidines.
-
Carbohydrate-derived auxiliaries offer an economical and readily available source of chirality, proving effective in key bond-forming reactions.
-
Chemoenzymatic strategies represent a green and highly enantioselective approach, particularly for the synthesis of specific chiral piperidine cores.
The choice of the optimal building block will depend on the specific target alkaloid, the desired stereochemistry, and the overall synthetic strategy. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of novel and even more efficient chiral building blocks and synthetic methodologies will remain a vibrant and crucial area of research. Future advancements will likely focus on the development of new catalytic systems, the engineering of enzymes with broader substrate scopes, and the design of more complex and efficient cascade reactions that mimic the elegance of biosynthesis.[9]
References
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- Bosch, J., et al. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of Organic Chemistry, 68(5), 1919-28.
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Amat, M., et al. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of Organic Chemistry, 68(5), 1919-28. Available at: [Link]
- Kunz, H., et al. (1989). Carbohydrates as Chiral Templates: Stereoselective Tandem Mannich-Michael Reactions for the Synthesis of Piperidine Alkaloids. Angewandte Chemie International Edition in English, 28(8), 1069-1071.
-
Chandrasekhar, S., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4692-4695. Available at: [Link]
- Amat, M., et al. (2011). Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams.
- Nikolić, S., et al. (2013). Synthetic approaches to coniine and other 2-alkyl piperidines. Journal of the Serbian Chemical Society, 78(10), 1545-1576.
- Pilli, R. A., et al. (2012). Part I Biomimetic Total Synthesis of Alkaloids. In Biomimetic Organic Synthesis. Wiley-VCH.
- Khan, I., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Current Organic Chemistry, 26(1), 3-18.
- Amat, M., et al. (2006). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry.
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Gawroński, J., et al. (2022). Chiral Building Blocks in Asymmetric Synthesis. In Chiral Analysis. Wiley Online Library. Available at: [Link]
- Liu, Y., et al. (2023). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
- Alizadeh, A., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
- Amat, M., et al. (2011). Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams.
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Lebreton, J., et al. (2001). Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco. The Journal of Organic Chemistry, 66(19), 6305-12. Available at: [Link]
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- Comins, D. L., et al. (1998). Synthetic Approaches to Coniine and Other 2-Alkyl Piperidines. Journal of Heterocyclic Chemistry, 35(1), 1-13.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
